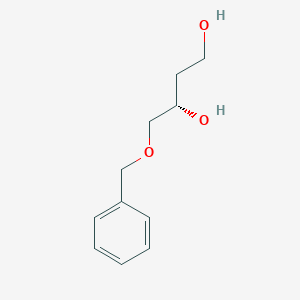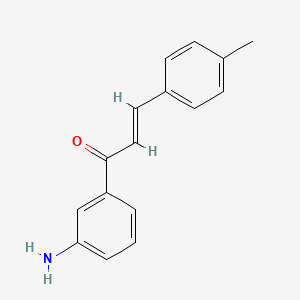
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as AMMP, is a synthetic compound with a wide range of applications in the medical, scientific, and industrial fields. AMMP is a versatile molecule that can be used in a variety of ways and has been studied extensively for its potential uses and effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity
A study on 2'-aminochalcone derivatives, including compounds structurally similar to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, revealed their potential antioxidant activity. These compounds were synthesized and characterized using various analytical methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. It was found that aminochalcones with hydroxyl functionalities exhibited stronger antioxidant activity (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structures and Computational Studies
Several studies have focused on determining the crystal structures of chalcone derivatives, which include molecules similar to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These studies provide insights into molecular geometry, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Electrochemical Studies
Research on biphenyl-based compounds, including structures related to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has shown their application in corrosion inhibition. These compounds were investigated for their efficiency against corrosion of mild steel, with the study including electrochemical impedance spectra and adsorption isotherm analysis (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Potential Antiviral Properties
A study on 4′-acetamidechalcones, closely related to (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, assessed their potential interactions with protein targets in SARS-CoV-2. Through molecular docking assays, it was observed that these chalcones could inhibit the interaction of the virus with host cells and interfere with viral replication, suggesting potential antiviral properties (Almeida-Neto et al., 2020).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, indicating that compounds like (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit solvatochromic effects. These effects are due to intramolecular charge transfer interactions, which are significant for understanding the electronic structure and reactivity of these molecules (Kumari, Varghese, George, & Sudhakar, 2017).
Nonlinear Optical Properties
A derivative of (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, specifically a new chalcone derivative, was investigated for its linear and nonlinear properties using density functional theory. The study highlights the importance of these compounds in applications related to nonlinear optics (Valverde, Osório, Fonseca, & Baseia, 2018).
Propiedades
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,17H2,1H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFGAKAXMDNIMO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558330 |
Source


|
| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
25870-78-4 |
Source


|
| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

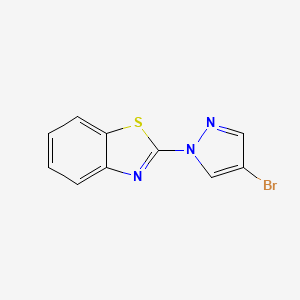
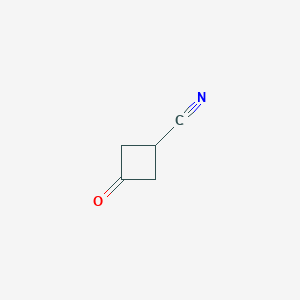
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)


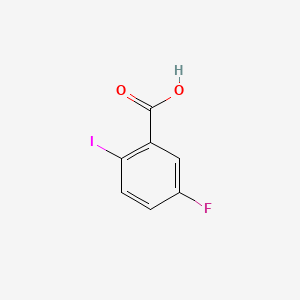


![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)



